Procumbide

Description

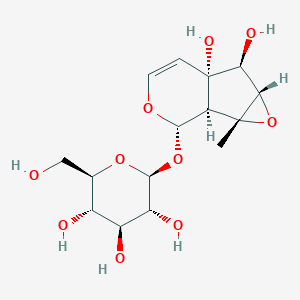

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[[(1S,2R,4S,5S,6S,10S)-5,6-dihydroxy-2-methyl-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O10/c1-14-9-13(22-3-2-15(9,21)10(20)11(14)25-14)24-12-8(19)7(18)6(17)5(4-16)23-12/h2-3,5-13,16-21H,4H2,1H3/t5-,6-,7+,8-,9-,10+,11+,12+,13+,14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBAIOTDKPLIEDD-NTRJNKTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C3C(OC=CC3(C(C1O2)O)O)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12[C@H]3[C@@H](OC=C[C@]3([C@H]([C@@H]1O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20486-27-5 | |

| Record name | Procumbide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020486275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PROCUMBIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5F233693T3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Procumbide: A Technical Guide to its Natural Sources, Biosynthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procumbide is an iridoid glycoside, a class of monoterpenoids characterized by a cyclopentanopyran skeleton. It is a significant secondary metabolite found predominantly in the plant species Harpagophytum procumbens, commonly known as Devil's Claw. This technical guide provides an in-depth overview of the natural sources of this compound, its biosynthetic pathway, and the experimental methodologies used for its quantification and isolation. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

The primary and most well-documented natural source of this compound is the secondary storage tubers of Harpagophytum procumbens[1][2]. This plant is a perennial herb native to the arid steppes of Southern Africa, particularly the Kalahari Desert[2]. Along with this compound, these tubers are rich in other iridoid glycosides, most notably harpagoside and harpagide[1][2]. While H. procumbens is the principal source, the closely related species Harpagophytum zeyheri also contains these iridoid glycosides, though often in different ratios.

Quantitative Data on this compound Content

The concentration of iridoid glycosides in Harpagophytum species can vary significantly depending on genetic factors, geographical location, and post-harvest processing. While harpagoside is the most abundant and studied iridoid in Devil's Claw, this compound is also present in notable quantities. The following table summarizes the quantitative data available for this compound and related iridoids in Harpagophytum procumbens.

| Plant Material | Compound | Concentration (% of Dry Weight) | Analytical Method | Reference |

| Harpagophytum procumbens secondary tubers | Harpagoside | 1.2% (minimum recommended) | HPLC, HPTLC | [3] |

| Harpagophytum procumbens secondary tubers | This compound | Present (quantification not specified) | HPLC-SPE-NMR, HPLC-ESIMS/APCIMS | [4] |

| Harpagophytum procumbens secondary tubers | Harpagoside, Harpagide, this compound | Major iridoid glycosides | General phytochemical analysis | [1][2] |

Note: Specific quantitative data for this compound is less frequently reported than for harpagoside, which is often used as the primary marker for standardization of Devil's Claw extracts.

Biosynthesis of this compound

The biosynthesis of this compound follows the general pathway for iridoid synthesis in plants, which originates from the methylerythritol 4-phosphate (MEP) pathway for the formation of the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The key steps leading to the iridoid skeleton are outlined below.

The pathway begins with the formation of geranyl pyrophosphate (GPP) from IPP and DMAPP. GPP is then converted to geraniol by geraniol synthase (GES). A crucial step is the hydroxylation of geraniol to 8-hydroxygeraniol, catalyzed by a cytochrome P450 enzyme, geraniol 8-hydroxylase (G8H). Subsequent oxidation by 8-hydroxygeraniol oxidase (8HGO) yields 8-oxogeranial. The characteristic iridoid ring system is then formed by the action of iridoid synthase (ISY), which catalyzes a reductive cyclization of 8-oxogeranial to form an iridodial or nepetalactol-like intermediate. From this key intermediate, a series of further enzymatic modifications, including oxidation, reduction, and glycosylation, lead to the diverse array of iridoid glycosides, including this compound.

Experimental Protocols

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantitative analysis of this compound and other iridoid glycosides in Harpagophytum extracts. The following table outlines a typical analytical HPLC protocol.

| Parameter | Description |

| Instrumentation | HPLC system with a UV-Vis or Photodiode Array (PDA) detector |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A gradient of acetonitrile and water (often with a small percentage of acid, e.g., 0.1% formic acid or phosphoric acid) |

| Gradient Example | 10% acetonitrile increasing to 70% over 30 minutes |

| Flow Rate | 0.6 - 1.0 mL/min |

| Detection Wavelength | 280 nm |

| Sample Preparation | Dried and powdered plant material is extracted with a solvent such as methanol or a methanol/water mixture, followed by filtration through a 0.45 µm filter. |

| Quantification | Based on a calibration curve generated from a certified this compound reference standard. |

This is a generalized protocol. Specific parameters may need to be optimized depending on the exact column and instrumentation used.

Isolation and Purification of this compound

The isolation of this compound from Harpagophytum procumbens typically involves a multi-step process of extraction and chromatography. Below is a representative workflow and a generalized protocol.

Generalized Isolation Protocol:

-

Extraction: The dried and powdered secondary tubers of Harpagophytum procumbens are exhaustively extracted with methanol or ethanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

-

Liquid-Liquid Partitioning: The crude extract is suspended in water and partitioned against a non-polar solvent (e.g., n-hexane) to remove lipids and chlorophylls. The aqueous layer is then subsequently partitioned with a more polar solvent, such as n-butanol, to extract the iridoid glycosides. The n-butanol phase is collected and evaporated to dryness.

-

Flash Column Chromatography: The iridoid-enriched fraction from the previous step is subjected to flash column chromatography on silica gel or a C18 reversed-phase sorbent. A gradient elution system is employed, starting with a less polar solvent system (e.g., chloroform/methanol for silica gel) and gradually increasing the polarity. Fractions are collected and monitored by thin-layer chromatography (TLC) or analytical HPLC.

-

Preparative HPLC: Fractions containing this compound are pooled and further purified by preparative HPLC using a C18 column and a suitable mobile phase gradient (e.g., acetonitrile/water). The peak corresponding to this compound is collected.

-

Final Purification and Characterization: The solvent from the collected fraction is removed under reduced pressure to yield pure this compound. The purity and identity of the isolated compound are confirmed by analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion

This compound, a key iridoid glycoside from Harpagophytum procumbens, continues to be of significant interest to the scientific community. This technical guide has provided a comprehensive overview of its natural sources, the current understanding of its biosynthetic pathway, and detailed methodologies for its analysis and isolation. The provided protocols and diagrams serve as a foundation for further research and development in the fields of natural product chemistry and pharmacology. Further studies are warranted to fully elucidate the later steps of the this compound biosynthetic pathway and to explore its full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Devil's claw (Harpagophytum procumbens) and chronic inflammatory diseases: A concise overview on preclinical and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Iridoid glycosides from Harpagophytum procumbens D.C. (devil's claw) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Procumbide Solubility: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procumbide is an iridoid glycoside found in several medicinal plants, most notably Harpagophytum procumbens (Devil's Claw). As with many natural products, understanding its physicochemical properties is crucial for research and development, particularly for formulation, dosage form design, and pharmacological studies. A key parameter in this regard is its solubility in various solvents. This technical guide provides an in-depth overview of this compound's solubility, including available data, detailed experimental protocols for its determination, and relevant workflows.

While specific quantitative solubility data for this compound is scarce in publicly available literature, this guide compiles qualitative information and provides data for structurally similar iridoid glycosides to offer valuable insights.

Physicochemical Properties of this compound

A foundational understanding of this compound's physical and chemical characteristics is essential for interpreting its solubility profile.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₂O₁₀ | |

| Molecular Weight | 362.33 g/mol | |

| Appearance | White crystalline powder | Inferred from similar compounds |

| Class | Iridoid Glycoside |

Solubility Profile of this compound

Direct quantitative solubility data for this compound is not extensively reported. However, based on its chemical structure (a glycoside with multiple hydroxyl groups) and information on its extraction from plant material, a qualitative solubility profile can be inferred. The following table summarizes the expected solubility of this compound in common laboratory solvents. For comparative purposes, available quantitative data for the structurally related iridoid glycoside, harpagoside, is included.

| Solvent | This compound Solubility (Qualitative) | Harpagoside Solubility (Quantitative) |

| Water | Soluble | High percentage extracted with water |

| Methanol | Soluble | Used for extraction |

| Ethanol | Soluble | Used for extraction |

| Dimethyl Sulfoxide (DMSO) | Soluble | Commonly used for initial dissolution of similar compounds |

| Acetone | Sparingly Soluble | Generally less polar than alcohols |

| Acetonitrile | Sparingly Soluble | Used as a mobile phase component in HPLC |

| Ethyl Acetate | Poorly Soluble | A less polar solvent |

| Hexane | Insoluble | A non-polar solvent |

Experimental Protocol for this compound Solubility Determination

To obtain precise and accurate solubility data for this compound, a well-defined experimental protocol is necessary. The following section details a robust methodology combining the widely accepted shake-flask method for achieving equilibrium solubility with High-Performance Liquid Chromatography (HPLC) for accurate quantification.

Materials and Equipment

-

This compound (high purity standard)

-

Solvents (HPLC grade): Water, Methanol, Ethanol, DMSO, Acetone, Acetonitrile, Ethyl Acetate, Hexane

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Syringes

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

-

HPLC column (e.g., C18, 5 µm, 4.6 x 250 mm)

Experimental Workflow Diagram

Caption: Workflow for solubility determination.

Detailed Procedure

-

Preparation of Saturated Solutions (Shake-Flask Method):

-

Add an excess amount of this compound (e.g., 10-20 mg) to a series of glass vials. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.

-

Accurately pipette a known volume (e.g., 2 mL) of each solvent into the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).

-

Allow the solutions to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure equilibrium solubility is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials from the shaker and let them stand undisturbed to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.

-

Accurately dilute the filtered sample with the appropriate solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

HPLC Quantification:

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase (5 µm, 4.6 x 250 mm)

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective for iridoid glycosides. A starting point could be a linear gradient from 10% to 50% acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: Approximately 210 nm (based on the UV absorbance of the iridoid chromophore).

-

Column Temperature: 30 °C

-

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Sample Analysis: Inject the diluted, filtered samples from the solubility experiment into the HPLC system.

-

Calculation: Determine the concentration of this compound in the diluted samples using the calibration curve. Calculate the original solubility in the saturated solution by accounting for the dilution factor.

-

Anti-Inflammatory Signaling Pathway of Iridoid Glycosides

While a specific signaling pathway for this compound is not well-documented, iridoid glycosides, as a class, are known to exhibit anti-inflammatory properties. A generalized pathway illustrating this activity is presented below. This often involves the inhibition of pro-inflammatory mediators.

Caption: Generalized anti-inflammatory pathway.

Conclusion

This technical guide provides a comprehensive overview of the current understanding of this compound solubility. While quantitative data remains limited, the provided qualitative assessments and detailed experimental protocols offer a solid foundation for researchers to determine this critical parameter. The methodologies outlined, combining the shake-flask method with HPLC analysis, represent a robust approach for generating reliable solubility data. Such data is indispensable for advancing the research and development of this compound as a potential therapeutic agent. Further studies are encouraged to establish a definitive quantitative solubility profile of this compound in a broad range of pharmaceutically relevant solvents.

Procumbide: An In-Vitro Mechanistic Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of the in vitro mechanisms of action attributed to procumbide and its associated iridoid glycosides found in Harpagophytum procumbens (Devil's Claw). The focus is on the molecular pathways and cellular effects demonstrated in various experimental models. This compound, alongside compounds like harpagoside and harpagide, is considered a key bioactive constituent responsible for the plant's anti-inflammatory, chondroprotective, and antioxidant properties.[1][2][3]

Core Mechanisms of Action

The in vitro effects of Harpagophytum procumbens extracts, rich in this compound and other iridoids, are primarily centered around the modulation of inflammatory cascades, reduction of oxidative stress, and protection of extracellular matrix components.

Anti-inflammatory Effects

The most extensively studied mechanism is the suppression of pro-inflammatory mediators. Extracts and their components have been shown to inhibit key enzymes and signaling pathways involved in the inflammatory response.

-

Inhibition of Pro-inflammatory Enzymes: A primary mechanism is the downregulation of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) expression.[4][5][6] This leads to a subsequent reduction in the production of prostaglandin E₂ (PGE₂) and nitric oxide (NO), both critical mediators of inflammation and pain.[5][7][8]

-

Cytokine Suppression: Treatment with Harpagophytum extracts significantly suppresses the release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β), in models using lipopolysaccharide (LPS)-stimulated monocytes and macrophages.[7][9][10][11]

-

Signaling Pathway Modulation: The anti-inflammatory effects are mediated through the inhibition of key intracellular signaling pathways, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[4][11][12] By preventing the activation of these transcription factors, the expression of numerous downstream inflammatory genes (including COX-2, iNOS, and various cytokines) is blocked.[4][11]

Chondroprotective Effects

In models relevant to osteoarthritis, this compound-containing extracts demonstrate significant chondroprotective activity by preventing the degradation of cartilage matrix.

-

Inhibition of Matrix Metalloproteinases (MMPs): A key effect is the reduced production and activity of MMPs, such as MMP-1, MMP-3, and MMP-9, in human chondrocytes stimulated with IL-1β.[7] MMPs are enzymes responsible for the breakdown of collagen and other extracellular matrix components in cartilage.[13][14]

-

Endocannabinoid System Modulation: Recent studies suggest a novel mechanism involving the endocannabinoid system. Harpagophytum extracts have been shown to increase the expression of the cannabinoid receptor 2 (CB2) in synoviocytes from osteoarthritis patients.[15][16] Activation of CB2 receptors is linked to anti-inflammatory and analgesic pathways and can lead to the downregulation of MMP-13 production.[16][17]

Antioxidant and Neuroprotective Effects

The antioxidant properties of Harpagophytum contribute to its overall therapeutic profile, including its neuroprotective potential.[18]

-

Radical Scavenging: Extracts effectively scavenge free radicals, as demonstrated in DPPH and ABTS assays.[10][19]

-

Cellular Protection: They protect cells from oxidative stress-induced damage by inhibiting lipid peroxidation and restoring levels of endogenous antioxidants like catalase.[18] In neuroinflammation models, extracts have been shown to reduce oxidative stress markers like malondialdehyde (MDA) and upregulate brain-derived neurotrophic factor (BDNF) gene expression while down-regulating TNF-α.[20][21]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key molecular pathways and a typical experimental setup for in vitro analysis.

Caption: Inhibition of the NF-κB signaling pathway by this compound/Harpagophytum extract.

References

- 1. ABC Herbalgram Website [herbalgram.org]

- 2. The Fight against Infection and Pain: Devil’s Claw (Harpagophytum procumbens) a Rich Source of Anti-Inflammatory Activity: 2011–2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Harpagoside suppresses lipopolysaccharide-induced iNOS and COX-2 expression through inhibition of NF-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academy.miloa.eu [academy.miloa.eu]

- 7. researchgate.net [researchgate.net]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. mdpi.com [mdpi.com]

- 10. In vitro antioxidant activity of crude extracts of Harpagophytum zeyheri and their anti-inflammatory and cytotoxicity activity compared with diclofenac - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular targets of the antiinflammatory Harpagophytum procumbens (devil's claw): inhibition of TNFα and COX-2 gene expression by preventing activation of AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Modulation of Matrix Metalloproteinases by Plant-derived Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Effect of Matrix Metalloproteinase Inhibitors on the Microtensile Bond Strength of Dentin Bonding Agents in Caries Affected Dentin: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antiarthritic Effects of a Root Extract from Harpagophytum procumbens DC: Novel Insights into the Molecular Mechanisms and Possible Bioactive Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Harpagophytum procumbens prevents oxidative stress and loss of cell viability in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The inhibition of free radical generation by preparations of Harpagophytum procumbens in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Protective Effects Induced by Microwave-Assisted Aqueous Harpagophytum Extract on Rat Cortex Synaptosomes Challenged with Amyloid β-Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Procumbide: A Review of its Biological Activity and Pharmacology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Procumbide is an iridoid glycoside found in several plant species, most notably as a key bioactive constituent of Harpagophytum procumbens, commonly known as Devil's Claw.[1][2] Alongside its structural analogs harpagoside and harpagide, this compound is believed to contribute significantly to the medicinal properties of Devil's Claw extracts, which have been traditionally used to treat a variety of ailments, including inflammatory conditions and pain.[1][2] This technical guide provides a comprehensive overview of the current scientific understanding of the biological activity and pharmacology of this compound, with a focus on its anti-inflammatory, neuroprotective, hepatoprotective, and antioxidant properties.

It is important to note that while this compound is recognized as a major bioactive component, the majority of research has been conducted on the whole Harpagophytum procumbens extract or its most abundant iridoid, harpagoside. Consequently, quantitative data and detailed experimental protocols specifically for pure this compound are limited in the current scientific literature. This guide will therefore present the available information, often within the context of the whole plant extract, while clearly indicating where data pertains to the extract rather than isolated this compound.

Anti-inflammatory Activity

The most well-documented biological activity of Harpagophytum procumbens extracts, and by extension its constituent iridoid glycosides including this compound, is its anti-inflammatory effect.[3][4]

Molecular Mechanisms

In vitro and in vivo studies on Harpagophytum procumbens extracts have elucidated several key molecular mechanisms underlying its anti-inflammatory action. These mechanisms are believed to be, at least in part, attributable to this compound.

-

Inhibition of Pro-inflammatory Cytokines: Extracts of Harpagophytum procumbens have been shown to dose-dependently suppress the lipopolysaccharide (LPS)-induced production of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in mouse macrophage cells (RAW 264.7).[5]

-

Modulation of Inflammatory Enzymes: The anti-inflammatory effects are also linked to the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins, which are potent inflammatory mediators.[6][7]

-

Interference with Signaling Pathways: The extract has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.[5][6] Harpagoside, a related iridoid, has been shown to block the translocation of NF-κB into the nucleus.[6] Additionally, Harpagophytum procumbens extract has been observed to inhibit the AP-1 signaling pathway.[7]

Quantitative Data

As previously mentioned, specific quantitative data for pure this compound is scarce. The following table summarizes the available data for Harpagophytum procumbens extracts, which provides a general indication of the potency of its combined constituents.

| Biological Target | Test System | Test Substance | Result | Citation |

| TNF-α | LPS-stimulated THP-1 human monocytes | Harpagophytum procumbens extract | EC50: 116 ± 8.2 µg/mL | [6] |

| IL-6 | LPS-stimulated THP-1 human monocytes | Harpagophytum procumbens extract | Suppression at 200 µg/mL | [6] |

| COX-2 mRNA | Murine Macrophages | Harpagophytum procumbens ethanol extract | Dose-dependent reduction at 50 µg/mL and 200 µg/mL | [6] |

Experimental Protocols

Inhibition of Cytokine Production in Macrophages

-

Cell Line: Mouse macrophage cell line RAW 264.7.

-

Stimulant: Lipopolysaccharide (LPS).

-

Treatment: Cells are pre-treated with various concentrations of the test substance (e.g., Harpagophytum procumbens extract) for a specified time before stimulation with LPS.

-

Assay: The concentration of cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The percentage of inhibition of cytokine production is calculated relative to the LPS-stimulated control group.

Signaling Pathway Diagrams

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. academy.miloa.eu [academy.miloa.eu]

- 5. Inhibitory effects of devil's claw (secondary root of Harpagophytum procumbens) extract and harpagoside on cytokine production in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Molecular targets of the antiinflammatory Harpagophytum procumbens (devil's claw): inhibition of TNFα and COX-2 gene expression by preventing activation of AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Procumbide and its Role in the Anti-inflammatory Properties of Harpagophytum procumbens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Harpagophytum procumbens, commonly known as Devil's Claw, is a plant native to Southern Africa that has been traditionally used for its medicinal properties, particularly in the treatment of inflammatory conditions such as arthritis and rheumatism.[1][2][3] The therapeutic effects of H. procumbens are largely attributed to its rich content of iridoid glycosides, with the primary constituents being harpagoside, harpagide, and procumbide.[1][4][5][6] While harpagoside is the most studied of these compounds, this compound is a significant component of the plant's phytochemical profile.[4][5] This technical guide provides an in-depth overview of the anti-inflammatory properties associated with Harpagophytum procumbens and its iridoid glycosides, with a focus on the underlying mechanisms of action, quantitative data from pre-clinical studies, and detailed experimental protocols for researchers. Although much of the existing research has evaluated the effects of the whole plant extract or its most abundant component, harpagoside, this document will serve as a comprehensive resource on the established anti-inflammatory activities of the phytocomplex to which this compound belongs.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of Harpagophytum procumbens extracts and its constituents are multifaceted, involving the suppression of key inflammatory mediators and the modulation of intracellular signaling pathways.

Inhibition of Pro-inflammatory Mediators

Pre-clinical studies have consistently demonstrated that H. procumbens extracts can inhibit the production of several critical mediators of inflammation. In various in-vitro models, particularly using lipopolysaccharide (LPS)-stimulated macrophages, the extracts have been shown to suppress the expression and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[7][8][9]

Furthermore, the extracts target key enzymes involved in the inflammatory cascade. A significant body of evidence points to the inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[10][11][12] The downregulation of these enzymes leads to a subsequent reduction in the production of prostaglandin E₂ (PGE₂) and nitric oxide (NO), both of which are pivotal in mediating inflammatory responses and pain.[7][12]

Modulation of Intracellular Signaling Pathways

The regulation of inflammatory gene expression is controlled by complex signaling networks within the cell. Research into the mechanisms of H. procumbens has identified key signaling pathways that are modulated by its active constituents.

-

Activator Protein-1 (AP-1) Pathway: Several studies have indicated that H. procumbens extract exerts its anti-inflammatory effects by inhibiting the activation of the AP-1 transcription factor.[7][8][13] AP-1 plays a crucial role in the transcription of various pro-inflammatory genes, including those for cytokines and COX-2. By preventing the activation and DNA binding of AP-1, the extract can effectively downregulate the expression of these inflammatory mediators.[7][8]

-

Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB pathway is a central regulator of inflammation. While some studies on whole H. procumbens extract have shown no effect on NF-κB activation[7][8], other research focusing specifically on the isolated compound harpagoside has demonstrated a clear inhibitory effect. Harpagoside has been found to prevent the degradation of the inhibitory subunit IκBα, which in turn blocks the translocation of the active NF-κB dimer into the nucleus.[10] This inhibition of NF-κB activation leads to a downstream suppression of iNOS and COX-2 expression.[10][11] This suggests that different components within the Devil's Claw phytocomplex may target distinct signaling pathways.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from various in-vitro studies, demonstrating the inhibitory effects of Harpagophytum procumbens extracts and its primary constituent, harpagoside, on key inflammatory markers.

Table 1: Inhibition of Pro-inflammatory Cytokines

| Substance Tested | Cell Line | Inflammatory Stimulus | Concentration | Effect |

| H. procumbens Extract | Human Monocytes | LPS | 100 µg/mL | ~50% inhibition of TNF-α release[8] |

| H. procumbens Extract | Human Monocytes | LPS | 500 µg/mL | >80% inhibition of TNF-α release[8] |

| H. procumbens Extract | Human Monocytes | LPS | 100 µg/mL | ~40% inhibition of IL-6 release[8] |

| H. procumbens Extract | Human Monocytes | LPS | 500 µg/mL | ~70% inhibition of IL-6 release[8] |

| H. procumbens Extract | Human Monocytes | LPS | 500 µg/mL | ~50% inhibition of IL-1β release[8] |

Table 2: Inhibition of Inflammatory Enzymes and Mediators

| Substance Tested | Assay/Cell Line | Inflammatory Stimulus | Concentration | Effect |

| H. procumbens Extract | Human Monocytes | LPS | 500 µg/mL | ~60% inhibition of PGE₂ release[8] |

| H. procumbens Extract | RAW 264.7 Macrophages | PMA | 50 µg/mL | Maximal inhibition of COX-2 promoter activity[8] |

| Harpagoside | HepG2 Cells | LPS | 200 µM | Significant inhibition of COX-2 mRNA and protein expression[14] |

| Harpagoside | HepG2 Cells | LPS | 200 µM | Significant inhibition of iNOS mRNA and protein expression[14] |

| H. procumbens Ethanolic Extract | Albumin Denaturation Assay | Heat | 50 µg/mL | 71.94% inhibition of protein denaturation[2] |

Experimental Protocols

This section provides detailed methodologies for key in-vitro assays used to evaluate the anti-inflammatory properties of compounds like this compound.

Nitric Oxide (NO) Production Assay using Griess Reagent

This assay quantifies the production of nitric oxide by measuring the concentration of its stable metabolite, nitrite, in cell culture supernatants.

-

Cell Culture:

-

Seed RAW 264.7 macrophage cells in a 24-well plate at a density of 1 x 10⁵ cells/mL in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).[15]

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to adhere.

-

-

Treatment and Stimulation:

-

Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1-2 hours.

-

Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubate the plate for an additional 24 hours.

-

-

Griess Reaction:

-

Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid.[16]

-

Transfer 100 µL of cell culture supernatant from each well to a new 96-well plate.

-

Add 100 µL of the Griess reagent to each well containing the supernatant.[16]

-

Incubate the plate at room temperature for 10 minutes in the dark.

-

Measure the absorbance at 540-550 nm using a microplate reader.[15][16]

-

Calculate the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

-

Cytokine Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is used to quantify the concentration of specific cytokines, such as TNF-α and IL-6, in cell culture supernatants.

-

Cell Culture and Treatment:

-

Seed RAW 264.7 or THP-1 macrophage cells in a 24-well plate at a density of 1.0 × 10⁵ cells/well and incubate for 24 hours.[17]

-

Pre-treat the cells with the test compound for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.[17]

-

Collect the cell culture supernatant and centrifuge to remove any cellular debris. Supernatants can be stored at -80°C if not used immediately.[18]

-

-

ELISA Procedure (General Protocol):

-

Note: Follow the specific instructions provided with the commercial ELISA kit.

-

Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) and incubate overnight.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.

-

Sample Incubation: Wash the plate and add the collected cell culture supernatants and a series of cytokine standards to the wells. Incubate for 1-2 hours.

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour.[19]

-

Streptavidin-HRP: Wash the plate and add Streptavidin-Horseradish Peroxidase (HRP) conjugate. Incubate for 30 minutes.[19]

-

Substrate Development: Wash the plate and add a chromogenic substrate (e.g., TMB). Incubate in the dark until a color change is observed.[18][19]

-

Stopping the Reaction: Add a stop solution (e.g., sulfuric acid) to each well. The color will change from blue to yellow.[19]

-

Reading: Measure the absorbance at 450 nm using a microplate reader.

-

Quantification: Determine the cytokine concentration in the samples by interpolating from the standard curve.

-

Western Blot Analysis for COX-2 and iNOS Expression

Western blotting is used to detect and quantify the expression levels of specific proteins, such as COX-2 and iNOS, in cell lysates.

-

Cell Culture, Treatment, and Lysis:

-

Culture and treat RAW 264.7 cells with the test compound and LPS as described in the previous protocols. An incubation period of 16-24 hours post-LPS stimulation is typical.[20][21]

-

After treatment, wash the cells with cold PBS and lyse them using a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the proteins.

-

Determine the protein concentration of each lysate using a protein assay (e.g., Bradford or BCA assay).[14]

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Load the samples onto a sodium dodecyl sulfate-polyacrylamide gel (SDS-PAGE) and separate the proteins by electrophoresis.

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-COX-2 or anti-iNOS) overnight at 4°C.[20][21]

-

Wash the membrane multiple times with TBST.

-

Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system or X-ray film.

-

Normalization: To ensure equal protein loading, probe the same membrane with an antibody against a housekeeping protein, such as β-actin.[14][21] The density of the target protein bands can then be normalized to the density of the β-actin band.

-

Visualizations: Signaling Pathways and Experimental Workflow

Caption: General workflow for in-vitro anti-inflammatory screening.

References

- 1. ABC Herbalgram Website [herbalgram.org]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. The Fight against Infection and Pain: Devil's Claw (Harpagophytum procumbens) a Rich Source of Anti-Inflammatory Activity: 2011-2022 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Devil's claw (Harpagophytum procumbens) and chronic inflammatory diseases: A concise overview on preclinical and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Fight against Infection and Pain: Devil’s Claw (Harpagophytum procumbens) a Rich Source of Anti-Inflammatory Activity: 2011–2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Molecular targets of the antiinflammatory Harpagophytum procumbens (devil's claw): inhibition of TNFα and COX-2 gene expression by preventing activation of AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academy.miloa.eu [academy.miloa.eu]

- 9. researchgate.net [researchgate.net]

- 10. Harpagoside suppresses lipopolysaccharide-induced iNOS and COX-2 expression through inhibition of NF-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. academy.miloa.eu [academy.miloa.eu]

- 15. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 4.6. Determination of TNF-α, IL-1β and IL-6 Production [bio-protocol.org]

- 18. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Procumbide iridoid glycoside family characteristics

An In-depth Technical Guide to the Procumbide Iridoid Glycoside Family

Introduction to Iridoid Glycosides

Iridoids are a large group of cyclopentanopyran monoterpenoids that are widely distributed in the plant kingdom, particularly in dicotyledonous plant families such as Pedaliaceae, Lamiaceae, and Scrophulariaceae.[1][2][3] These secondary metabolites are characterized by a core cyclopenta[c]pyran skeleton, which is biosynthesized from geraniol.[3][4] In plants, they are often found as glycosides, linked to a sugar moiety (commonly glucose), which increases their stability and water solubility.[3] Iridoid glycosides play a crucial role in plant defense mechanisms and have demonstrated a wide array of pharmacological activities in preclinical studies, including anti-inflammatory, analgesic, neuroprotective, hepatoprotective, and immunomodulatory effects.[1][3][5]

The this compound Family: Core Characteristics

The this compound family of iridoid glycosides are prominent bioactive constituents found in medicinal plants, most notably Devil's Claw (Harpagophytum procumbens).[2][6] This family includes several structurally related compounds that are considered responsible for the therapeutic effects of extracts derived from these plants.[7]

Key Members and Chemical Structures

The primary iridoid glycosides within this family isolated from Harpagophytum species include this compound, harpagide, and the most extensively studied member, harpagoside.[2][8] Other related compounds include procumboside and various coumaroyl esters of the core structures.[2][9] The fundamental difference between these molecules often lies in the substitutions on the iridoid skeleton, particularly the presence of a cinnamoyl group in harpagoside.

Physicochemical Properties

The physicochemical properties of the core members of the this compound family are summarized below. This data is essential for developing extraction, isolation, and analytical protocols, as well as for understanding their pharmacokinetic profiles.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Structural Feature | Source Organism(s) |

| This compound | C₁₅H₂₂O₁₀ | 362.33 | Core iridoid glycoside structure | Harpagophytum procumbens, Linaria vulgaris[10] |

| Harpagide | C₁₅H₂₄O₁₀ | 364.35 | Hydroxylated at C-7 | Harpagophytum procumbens[1][2] |

| Harpagoside | C₂₄H₃₀O₁₁ | 494.49 | Cinnamoyl ester of harpagide | Harpagophytum procumbens, Scrophularia ningpoensis[1][6] |

Pharmacological Activities and Mechanisms of Action

The this compound family of iridoids, particularly harpagoside, is renowned for its potent anti-inflammatory and analgesic properties, which have been validated in numerous in vitro and in vivo studies.[1][5][11]

Anti-inflammatory and Analgesic Effects

Extracts of Harpagophytum procumbens and purified harpagoside have been shown to be effective in models of both acute and chronic inflammation.[11] Pre-treatment with aqueous extracts significantly reduces carrageenan-induced paw edema in rats, a classic model of acute inflammation.[7][11] The efficacy of these extracts has been compared to that of non-steroidal anti-inflammatory drugs (NSAIDs).[5]

The mechanism behind these effects is multi-faceted, involving the inhibition of key pro-inflammatory pathways. Studies have shown that harpagoside can suppress the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) induced by lipopolysaccharides (LPS).[12] This suppression is mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[12] Furthermore, extracts rich in these iridoids have been found to inhibit 5-lipoxygenase (5-LOX), another critical enzyme in the inflammatory cascade.[1][12]

Signaling Pathway Inhibition

The diagram below illustrates the inhibitory effect of this compound family iridoids on the NF-κB signaling pathway, a central regulator of inflammatory responses.

Other Biological Activities

Beyond their anti-inflammatory action, members of the this compound family exhibit a range of other potential therapeutic properties:

-

Antioxidant Activity : Extracts have shown dose-dependent scavenging activity of superoxide radicals.[2]

-

Neuroprotective Effects : In vivo studies suggest harpagoside can reduce dopaminergic neurodegeneration in models of Parkinson's disease.[12]

-

Chondroprotective Properties : Some studies indicate that these compounds can inhibit the activity of metalloproteases in human monocytes, suggesting a potential role in protecting cartilage in conditions like osteoarthritis.[13]

Biosynthesis Pathway

The biosynthetic pathway for harpagoside and related iridoids is complex and not yet fully elucidated.[4][12] However, the principal steps are believed to originate from the mevalonate pathway, leading to the formation of the monoterpenoid precursor geraniol.

Experimental Methodologies

Extraction and Isolation Protocols

The extraction of this compound family iridoids from plant material, typically the secondary tubers of H. procumbens, is a critical first step for research and drug development.[2] Various solvents and techniques have been explored to optimize the yield of target compounds.

Generalized Solvent Extraction Protocol:

-

Preparation : The dried secondary root tubers of H. procumbens are ground into a fine powder.[13]

-

Maceration : The powder is dissolved in an ethanol/water solution (e.g., 1:5 w/v) or another selected solvent.[13]

-

Extraction : The mixture is agitated (e.g., shaking) at a controlled temperature (e.g., 58 °C) for a specified duration (e.g., 24 hours) in the dark.[13]

-

Filtration : The solution is filtered through a membrane (e.g., 0.45 µm) to separate the liquid extract from the solid plant material.[13]

-

Concentration : The filtrate is concentrated under reduced pressure to remove the solvent. The resulting extract can be dried, often with a carrier like maltodextrin.[13]

Table of Extraction Solvent Efficiencies for Harpagoside: A study comparing different solvents found varying extraction efficiencies for harpagoside from H. procumbens root extract.[14]

| Extraction Solvent | Harpagoside Yield (%) |

| Water | 1.6 |

| Methanol:Water (50:50 v/v) | < 1.6 |

| Methanol | < 1.6 |

Data suggests water is a highly efficient solvent for extracting harpagoside.[14]

Experimental Workflow for Purification and Analysis: The following diagram outlines a typical workflow from raw plant material to purified compound analysis.

Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification of harpagoside and other iridoids.[14][15]

Typical HPLC-PDA Protocol:

-

Column : C18 reverse-phase column (e.g., 150x4.6mm, 5µm).[14]

-

Mobile Phase : Isocratic or gradient elution using a mixture of an acidified aqueous solution (e.g., 0.02% formic acid) and an organic solvent (e.g., methanol or acetonitrile).[14][16] A common ratio is 60:40 v/v methanol to 0.02% formic acid.[14]

-

Flow Rate : 1.0 mL/min.[14]

-

Detection : Photodiode Array (PDA) detector set to 280 nm for harpagoside quantification.[14]

-

Injection Volume : 20 µL.[14]

In Vivo Anti-inflammatory Assay Protocol

The carrageenan-induced paw edema model is a widely used method to screen for acute anti-inflammatory activity.[7][11]

Protocol for Carrageenan-Induced Rat Paw Edema:

-

Animal Acclimatization : Male Wistar rats (150-200g) are acclimatized under standard laboratory conditions.

-

Grouping : Animals are divided into control, reference (e.g., indomethacin), and test groups (receiving different doses of the H. procumbens extract).

-

Administration : The test extract or reference drug is administered intraperitoneally or orally one hour before the carrageenan injection.[7] The control group receives the vehicle.

-

Induction of Edema : 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar surface of the rat's right hind paw.

-

Measurement : Paw volume or thickness is measured using a plethysmometer or calipers immediately before the injection and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).[7]

-

Analysis : The percentage inhibition of edema is calculated for the treated groups relative to the control group. A significant reduction in paw thickness indicates anti-inflammatory activity.[11]

Conclusion

The this compound family of iridoid glycosides represents a class of natural products with significant and well-documented anti-inflammatory and analgesic properties. The primary mechanism of action involves the modulation of key inflammatory pathways, including the inhibition of COX-2, iNOS, and the NF-κB signaling cascade. While harpagoside is the most studied compound, evidence suggests that the synergistic action of the entire phytocomplex may be responsible for the full therapeutic effect of plant extracts.[13] Further research into the biosynthesis, bioavailability, and clinical efficacy of these compounds is warranted to fully realize their potential in the development of novel anti-inflammatory and analgesic drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. academy.miloa.eu [academy.miloa.eu]

- 3. Anti-Inflammatory Iridoids of Botanical Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. From Bush Medicine to Modern Phytopharmaceutical: A Bibliographic Review of Devil’s Claw (Harpagophytum spp.) [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The Fight against Infection and Pain: Devil’s Claw (Harpagophytum procumbens) a Rich Source of Anti-Inflammatory Activity: 2011–2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound | C15H22O10 | CID 21604824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. ABC Herbalgram Website [herbalgram.org]

- 13. Antiarthritic Effects of a Root Extract from Harpagophytum procumbens DC: Novel Insights into the Molecular Mechanisms and Possible Bioactive Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jddtonline.info [jddtonline.info]

- 15. researchgate.net [researchgate.net]

- 16. researchspace.csir.co.za [researchspace.csir.co.za]

Methodological & Application

Application Notes and Protocols for the Extraction of Procumbide from Harpagophytum procumbens

For Researchers, Scientists, and Drug Development Professionals

Introduction

Harpagophytum procumbens, commonly known as Devil's Claw, is a plant native to Southern Africa, long used in traditional medicine for its anti-inflammatory and analgesic properties. These therapeutic effects are largely attributed to a group of compounds called iridoid glycosides. While harpagoside is the most studied of these compounds, H. procumbens also contains other significant iridoid glycosides, including procumbide.

These application notes provide detailed protocols for the extraction and quantification of this compound from the tuberous roots of Harpagophytum procumbens. The methodologies described are based on established techniques for the extraction of iridoid glycosides from this plant matrix. While much of the existing literature focuses on optimizing harpagoside extraction, the similar chemical structures of these iridoid glycosides suggest that these methods are also effective for the extraction of this compound.

Chemical Profile of Harpagophytum procumbens

The secondary tuberous roots of Harpagophytum procumbens are rich in a variety of bioactive compounds. The primary compounds of interest for their therapeutic properties are the iridoid glycosides.

Table 1: Major Iridoid Glycosides in Harpagophytum procumbens

| Compound | Chemical Family | Notes |

| Harpagoside | Iridoid Glycoside | The most abundant and studied iridoid glycoside in H. procumbens.[1] |

| Harpagide | Iridoid Glycoside | A related iridoid glycoside also contributing to the plant's bioactivity.[1] |

| This compound | Iridoid Glycoside | Another key iridoid glycoside present in the roots.[1][2] |

| 8-p-coumaroylharpagide | Iridoid Glycoside | Present in varying amounts and can be used to differentiate between H. procumbens and H. zeyheri. |

| Verbascoside | Phenylpropanoid Glycoside | A phenolic compound with antioxidant and anti-inflammatory properties. |

Extraction of this compound: A Comparative Overview

The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound from the plant material. The choice of solvent and extraction technique significantly influences the efficiency of the process.

Table 2: Comparison of Extraction Methods for Iridoid Glycosides from H. procumbens

| Extraction Method | Solvents | Typical Parameters | Advantages | Disadvantages |

| Maceration | Ethanol, Methanol, Water, Ethanol/Water mixtures | Room temperature, 24-72 hours with occasional agitation | Simple, low cost, suitable for thermolabile compounds | Time-consuming, large solvent volume, potentially lower yield |

| Soxhlet Extraction | Ethanol, Methanol | 60-80°C, 4-6 hours | High extraction efficiency | Requires large volumes of solvent, potential for thermal degradation of compounds |

| Ultrasound-Assisted Extraction (UAE) | Ethanol, Methanol, Water | 40-60°C, 20-40 min, 20-50 kHz | Reduced extraction time and solvent consumption, increased yield | Requires specialized equipment, potential for localized heating |

| Microwave-Assisted Extraction (MAE) | Ethanol, Methanol, Water | 50-100°C, 5-15 min, 300-800 W | Very short extraction time, reduced solvent use, high efficiency | Requires specialized microwave equipment, potential for localized overheating |

| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ with co-solvents (e.g., ethanol) | 40-60°C, 100-300 bar | Environmentally friendly, high selectivity, solvent-free extract | High initial equipment cost, may require co-solvents for polar compounds |

Experimental Protocols

The following protocols provide detailed procedures for the extraction and quantification of this compound from dried, powdered secondary roots of Harpagophytum procumbens.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is recommended for its efficiency in terms of time and solvent consumption.

Materials and Equipment:

-

Dried and powdered Harpagophytum procumbens secondary root tubers (particle size <0.5 mm)

-

Methanol (HPLC grade)

-

Ultrasonic bath

-

Whatman No. 1 filter paper or 0.45 µm syringe filter

-

Rotary evaporator

-

Volumetric flasks

-

Analytical balance

Procedure:

-

Weigh accurately 1.0 g of the powdered plant material and place it into a 50 mL Erlenmeyer flask.

-

Add 20 mL of methanol to the flask.

-

Place the flask in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature of 50°C.

-

After sonication, filter the extract through Whatman No. 1 filter paper into a collection flask.

-

Wash the residue with an additional 10 mL of methanol and combine the filtrates.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C until a semi-solid extract is obtained.

-

Redissolve the extract in methanol in a 10 mL volumetric flask and make up to the mark.

-

Filter the final solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound

This protocol offers a very rapid extraction with high efficiency.

Materials and Equipment:

-

Dried and powdered Harpagophytum procumbens secondary root tubers (particle size <0.5 mm)

-

Ethanol (70% v/v in water)

-

Microwave extraction system

-

Extraction vessel

-

Whatman No. 1 filter paper or 0.45 µm syringe filter

-

Volumetric flasks

-

Analytical balance

Procedure:

-

Accurately weigh 0.5 g of the powdered plant material and place it into the microwave extraction vessel.

-

Add 15 mL of 70% ethanol to the vessel.

-

Seal the vessel and place it in the microwave extractor.

-

Set the extraction parameters: microwave power at 500 W, temperature at 80°C, and extraction time of 10 minutes.

-

After the extraction is complete, allow the vessel to cool to room temperature.

-

Filter the extract through Whatman No. 1 filter paper into a collection flask.

-

Wash the residue with a small volume of 70% ethanol.

-

Combine the filtrates and transfer to a 25 mL volumetric flask, making up to the mark with the extraction solvent.

-

Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial for quantification.

Protocol 3: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard HPLC method for the quantification of this compound in the obtained extracts.

Materials and Equipment:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or phosphoric acid)

-

Syringes and 0.45 µm syringe filters

Chromatographic Conditions:

-

Mobile Phase: A gradient of Solvent A (Water with 0.1% Formic Acid) and Solvent B (Acetonitrile with 0.1% Formic Acid).

-

0-20 min: 15-40% B

-

20-25 min: 40-80% B

-

25-30 min: 80% B

-

30-35 min: 80-15% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

Detection Wavelength: 210 nm (this compound has a chromophore suitable for UV detection at this wavelength).

Procedure:

-

Preparation of Standard Solutions: Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in methanol. From this, prepare a series of calibration standards by serial dilution (e.g., 10, 25, 50, 100, 200 µg/mL).

-

Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration of this compound.

-

Sample Analysis: Inject the prepared sample extracts into the HPLC system.

-

Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Visualizations

Workflow for this compound Extraction and Analysis

Caption: General workflow for the extraction and quantification of this compound.

Signaling Pathways and Logical Relationships

While this compound's specific mechanism of action is still under investigation, iridoid glycosides from Harpagophytum procumbens are known to exert their anti-inflammatory effects by modulating various signaling pathways.

References

Application Notes and Protocols for the GC-MS Analysis of Procumbide and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procumbide is an iridoid glycoside found in several medicinal plants, most notably Harpagophytum procumbens (Devil's Claw). It, along with its derivatives, is recognized for its significant anti-inflammatory properties.[1][2][3] Accurate and reliable analytical methods are crucial for the qualitative and quantitative analysis of this compound in plant extracts, herbal formulations, and pharmacokinetic studies. Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful technique for the analysis of these compounds, provided that appropriate sample preparation, including derivatization, is performed to increase their volatility.

This document provides detailed application notes and protocols for the GC-MS analysis of this compound and its derivatives, summarizing quantitative data and outlining experimental methodologies.

Quantitative Data Summary

Due to the limited availability of specific quantitative GC-MS data for this compound and its derivatives in the reviewed literature, the following table presents a representative structure for reporting such data. Researchers should use this template to populate their experimental findings. General characteristic ions for silanized iridoids have been reported and can be used as a reference for identifying this compound derivatives.[4]

Table 1: Representative Quantitative GC-MS Data for Silylated this compound and its Derivatives

| Analyte | Putative Derivative | Retention Time (min) | Key Diagnostic Ions (m/z) | LOD (µg/mL) | LOQ (µg/mL) | Linearity Range (µg/mL) |

| This compound | Tris(trimethylsilyl) ether | To be determined | To be determined | To be determined | To be determined | To be determined |

| This compound Derivative 1 | Specify derivative | To be determined | To be determined | To be determined | To be determined | To be determined |

| This compound Derivative 2 | Specify derivative | To be determined | To be determined | To be determined | To be determined | To be determined |

Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) are dependent on the specific instrumentation and experimental conditions.

Experimental Protocols

Sample Preparation and Extraction

A generalized protocol for the extraction of iridoid glycosides from plant material is as follows:

-

Grinding: Grind dried plant material (e.g., roots, leaves) to a fine powder.

-

Extraction Solvent: Use a polar solvent such as methanol or a methanol-water mixture (e.g., 80% methanol) for efficient extraction of iridoid glycosides.

-

Extraction Method:

-

Maceration: Soak the powdered plant material in the extraction solvent for 24-48 hours at room temperature with occasional shaking.

-

Ultrasonication: Suspend the powdered plant material in the extraction solvent and sonicate for 30-60 minutes.

-

Soxhlet Extraction: For exhaustive extraction, use a Soxhlet apparatus with methanol as the solvent.

-

-

Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Purification (Optional): The crude extract can be further purified using techniques like solid-phase extraction (SPE) with a C18 cartridge to remove interfering compounds.

Derivatization Protocol: Silylation

As iridoid glycosides are non-volatile, a derivatization step is mandatory for GC-MS analysis. Silylation is a common method to replace active hydrogens with trimethylsilyl (TMS) groups, thereby increasing volatility. A two-step silylation procedure is recommended for comprehensive derivatization of iridoids.[5]

-

Sample Preparation: Place a known amount of the dried extract or a standard solution of this compound into a reaction vial and evaporate the solvent to dryness under a stream of nitrogen.

-

Step 1 Silylation:

-

Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the dried sample.

-

Seal the vial and heat at 70°C for 30 minutes.

-

-

Step 2 Silylation:

-

Cool the vial to room temperature.

-

Add 50 µL of Hexamethyldisilazane (HMDS).

-

Re-seal the vial and heat at 70°C for another 30 minutes.

-

-

Final Preparation: Cool the vial to room temperature. The derivatized sample is now ready for GC-MS injection.

GC-MS Instrumentation and Conditions

The following are representative GC-MS parameters for the analysis of derivatized iridoid glycosides. These should be optimized for the specific instrument and analytes of interest.

Table 2: Representative GC-MS Parameters

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Injector Temperature | 280°C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Temperature Program | Initial temperature 150°C, hold for 2 min, ramp at 10°C/min to 300°C, hold for 10 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Mass Scan Range | m/z 50-800 |

| Solvent Delay | 5 min |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound and its derivatives from a plant sample.

Caption: Experimental workflow for GC-MS analysis of this compound.

Signaling Pathway

This compound, as a key active component of Harpagophytum procumbens, exerts its anti-inflammatory effects by modulating key signaling pathways involved in inflammation. The primary mechanism involves the inhibition of pro-inflammatory mediators.[1][2] This diagram illustrates a simplified signaling pathway.

Caption: Anti-inflammatory signaling pathway of this compound.

References

- 1. ABC Herbalgram Website [herbalgram.org]

- 2. The Fight against Infection and Pain: Devil’s Claw (Harpagophytum procumbens) a Rich Source of Anti-Inflammatory Activity: 2011–2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Devil's Claw-a review of the ethnobotany, phytochemistry and biological activity of Harpagophytum procumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Procumbide in Herbal Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procumbide is an iridoid glycoside found in several medicinal plants, most notably Harpagophytum procumbens (Devil's Claw). Iridoid glycosides are a class of secondary metabolites known for their diverse biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. The accurate quantification of this compound in herbal extracts is crucial for the quality control, standardization, and formulation development of phytopharmaceuticals and herbal supplements. This document provides detailed application notes and experimental protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Analytical Methods Overview

The quantification of this compound in complex herbal matrices is most reliably achieved using chromatographic techniques.

-

HPLC-DAD: This is a robust and widely available technique for the quantification of phytochemicals. It offers good selectivity and sensitivity for compounds with a UV chromophore, such as this compound.

-

UPLC-MS/MS: This method provides superior sensitivity and selectivity compared to HPLC-DAD, making it ideal for the detection and quantification of low-concentration analytes in complex samples. The use of tandem mass spectrometry allows for highly specific detection based on the mass-to-charge ratio of the parent ion and its fragments.

Quantitative Data Summary

The concentration of this compound can vary significantly depending on the plant species, geographical origin, harvesting time, and extraction method. While harpagoside is the most abundant and frequently quantified iridoid glycoside in Harpagophytum procumbens, this compound is also present in smaller quantities. The following table summarizes available quantitative data for this compound in herbal extracts.

| Herbal Source | Plant Part | Extraction Solvent | Analytical Method | This compound Concentration (% w/w of dry extract) | Reference |

| Harpagophytum procumbens | Tuber | Methanol:Acetonitrile (1:1 v/v) | UPLC-MS | Not explicitly quantified, but identified as a constituent. | [1] |

| Harpagophytum procumbens | Root | Water | HPLC | Not explicitly quantified, but identified. | [2] |

Note: Specific quantitative data for this compound is limited in publicly available literature, with most studies on Harpagophytum procumbens focusing on harpagoside content.

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-DAD

This protocol is adapted from validated methods for the analysis of iridoid glycosides in herbal extracts.[3][4][5]

1. Materials and Reagents

-

This compound analytical standard (≥98% purity)

-

HPLC grade acetonitrile, methanol, and water

-

Formic acid or phosphoric acid (analytical grade)

-

Herbal extract samples

-

0.45 µm syringe filters

2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and Diode-Array Detector (DAD).

-

Analytical column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

3. Chromatographic Conditions

-

Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

-

Gradient Program:

-

0-20 min: 10-50% B

-

20-25 min: 50-90% B

-

25-30 min: 90% B (hold)

-

30.1-35 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection Wavelength: 210 nm (this compound has a UV maximum around this wavelength. A full UV scan from 200-400 nm is recommended to determine the optimal wavelength).

4. Sample and Standard Preparation

-

Standard Stock Solution: Accurately weigh 1 mg of this compound standard and dissolve in 1 mL of methanol to obtain a concentration of 1 mg/mL.

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL.

-

Sample Preparation:

-

Accurately weigh approximately 100 mg of the dried herbal extract.

-

Add 10 mL of methanol and sonicate for 30 minutes.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

5. Data Analysis

-

Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

-

Determine the concentration of this compound in the sample extracts by interpolating their peak areas from the calibration curve.

-

Calculate the percentage of this compound in the original extract.

Protocol 2: Quantification of this compound by UPLC-MS/MS

This protocol provides a highly sensitive and selective method for this compound quantification, adapted from established methods for similar iridoid glycosides.[6]

1. Materials and Reagents

-

This compound analytical standard (≥98% purity)

-

UPLC-MS grade acetonitrile, methanol, and water

-

Formic acid (UPLC-MS grade)

-

Herbal extract samples

-

0.22 µm syringe filters

2. Instrumentation

-

Ultra-Performance Liquid Chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Analytical column: UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

3. UPLC Conditions

-

Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

-

Gradient Program:

-

0-0.5 min: 5% B

-

0.5-3.0 min: 5-95% B

-

3.0-4.0 min: 95% B (hold)

-

4.1-5.0 min: 5% B (re-equilibration)

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 2 µL

4. MS/MS Conditions

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: Precursor ion [M-H]⁻ → Product ion(s). The exact m/z values need to be determined by direct infusion of a this compound standard. A common adduct in negative mode is [M+HCOO]⁻.

-

-

Source Parameters:

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150 °C

-

Desolvation Temperature: 400 °C

-

Cone Gas Flow: 50 L/h

-

Desolvation Gas Flow: 800 L/h

-

Collision Gas: Argon

-

5. Sample and Standard Preparation

-

Follow the same procedure as for the HPLC-DAD method, but use UPLC-MS grade solvents and 0.22 µm syringe filters. Dilute the final extract solution as necessary to fall within the linear range of the instrument.

6. Data Analysis

-

Use the instrument's software to create a calibration curve and quantify this compound in the samples based on the peak area of the specified MRM transition.

Visualizations

Caption: Experimental workflow for this compound quantification.

Caption: Logical relationships in this compound analysis.

References

- 1. Determination of harpagoside in Harpagophytum procumbens DC tablet’s using analytical method by High Performance Liquid Chromatography [redalyc.org]

- 2. Multidirectional Pharma-Toxicological Study on Harpagophytum procumbens DC. ex Meisn.: An IBD-Focused Investigation [mdpi.com]